3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole
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Overview
Description
3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole is a heterocyclic compound that combines the structural features of benzoxazole and triazole. Benzoxazole is known for its wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The incorporation of a triazole ring further enhances the compound’s potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole moiety Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The benzoxazole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzoxazole and triazole rings .
Scientific Research Applications
3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole involves its interaction with various molecular targets. The benzoxazole moiety is known to interact with DNA and proteins, leading to its antimicrobial and anticancer effects . The triazole ring enhances the compound’s binding affinity and specificity for its targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its antimicrobial and anticancer properties.
Triazole: Widely used in antifungal and anticancer drugs.
Benzothiazole: Similar to benzoxazole but contains a sulfur atom instead of oxygen.
Uniqueness
3-(Benzoxazol-2-ylmethylthio)-4-methyl-1,2,4-triazole is unique due to the combination of benzoxazole and triazole rings, which enhances its biological activity and potential for various applications. The presence of both sulfur and nitrogen atoms in the structure allows for diverse chemical reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H10N4OS |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C11H10N4OS/c1-15-7-12-14-11(15)17-6-10-13-8-4-2-3-5-9(8)16-10/h2-5,7H,6H2,1H3 |
InChI Key |
QYGHBADMZVFRJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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